molecular formula C16H20ClNO4 B11169891 Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate

Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate

Cat. No.: B11169891
M. Wt: 325.79 g/mol
InChI Key: JVJFZDNNQICGQC-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and an ester functional group

Preparation Methods

The synthesis of Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, ethyl piperidine-4-carboxylate, and acetic anhydride.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chlorophenoxyacetyl chloride.

    Coupling Reaction: The intermediate 4-chlorophenoxyacetyl chloride is then reacted with ethyl piperidine-4-carboxylate in the presence of a base, such as triethylamine, to form the desired product, this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H20ClNO4/c1-2-21-16(20)12-7-9-18(10-8-12)15(19)11-22-14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3

InChI Key

JVJFZDNNQICGQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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